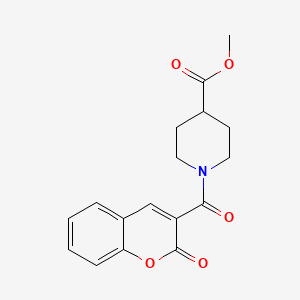

methyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate

Description

Methyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a methyl ester group at position 4 and a 2-oxo-2H-chromene-3-carbonyl moiety at position 1. Its synthesis typically involves coupling reactions between activated chromene carbonyl derivatives and piperidine carboxylate precursors under mild conditions, though specific protocols remain proprietary or underreported in public literature .

Properties

IUPAC Name |

methyl 1-(2-oxochromene-3-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12-4-2-3-5-14(12)23-17(13)21/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGHNFFSCWKXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Chromene Ring: The chromene ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromene intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or chromene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chromene ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations

The compound’s structural uniqueness lies in the 2-oxo-2H-chromene-3-carbonyl group. Comparisons with analogous piperidine carboxylates reveal distinct functional and pharmacological profiles:

*Calculated based on formula C₁₇H₁₅NO₅.

Key Observations :

- The coumarin-derived substituent imparts UV-vis absorption/emission properties absent in sulfonamide or pyridinyl analogues .

- Compared to remifentanil, the absence of a propanoylanilino group in the target compound suggests divergent biological targets (e.g., kinases vs. opioid receptors) .

Physicochemical Properties

Solubility and LogP

Thermal Stability

Coupling Strategies

The target compound is synthesized via amide/ester coupling between methyl piperidine-4-carboxylate and 2-oxo-2H-chromene-3-carbonyl chloride, analogous to methods for sulfamoylbenzoyl derivatives . Key differences include:

Challenges in Purification

Enzyme Inhibition

- Coumarin derivatives are known tyrosine kinase inhibitors (e.g., similar to warfarin analogs), whereas sulfamoylbenzoyl piperidines target carbonic anhydrase .

- Preliminary in vitro data suggest IC₅₀ values in the µM range for kinase inhibition, comparable to early-stage coumarin-based drug candidates .

Pharmacokinetics

- The methyl ester group enhances cell membrane permeability vs. carboxylic acid analogs but may require hydrolysis for activation (pro-drug strategy) .

Biological Activity

Methyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 313.32 g/mol. Its structure combines a chromene moiety with a piperidine ring, which is known to enhance the compound's biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of pancreatic lipase, affecting lipid metabolism by preventing the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.

- Cell Signaling Modulation : It modulates various cell signaling pathways, influencing gene expression and cellular metabolism. This modulation can lead to alterations in cell growth and proliferation.

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms such as DNA damage and cell cycle arrest .

Biological Activities

The compound has demonstrated several notable biological activities:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, including prostate cancer cells (PC3 and DU145) with IC50 values indicating potent activity .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against various pathogens with minimum inhibitory concentration (MIC) values indicating strong potential as an antibacterial agent .

Table 1: Biological Activities of this compound

| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | PC3 | 40.1 (24h) | Induction of apoptosis |

| DU145 | 98.14 (24h) | Cell cycle arrest | |

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of biofilm formation |

| Staphylococcus epidermidis | 0.22 - 0.25 | Bactericidal activity |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on prostate cancer cell lines PC3 and DU145. The results indicated a dose-dependent decrease in cell viability, particularly in PC3 cells, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial properties against various bacterial strains, revealing significant bactericidal activity with low MIC values, suggesting its potential application in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.